3,3',5-Trichlorobenzidine
Description
Structure
3D Structure
Properties
CAS No. |
63390-12-5 |
|---|---|
Molecular Formula |
C12H9Cl3N2 |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2,6-dichloroaniline |
InChI |
InChI=1S/C12H9Cl3N2/c13-8-3-6(1-2-11(8)16)7-4-9(14)12(17)10(15)5-7/h1-5H,16-17H2 |
InChI Key |
FOHQHSMQKDVWSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)N)Cl)Cl)N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)N)Cl)Cl)N |
Other CAS No. |
63390-12-5 |
Synonyms |
3,3',5-Cl3BZ 3,3',5-trichlorobenzidine |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for 3,3 ,5 Trichlorobenzidine
Chemo-selective Synthesis of 3,3',5-Trichlorobenzidine and its Isomers
The synthesis of unsymmetrically substituted benzidines such as this compound presents a significant challenge due to the need for precise control over the regiochemistry of both the biphenyl (B1667301) core formation and the halogenation steps. Advanced synthetic methods are required to achieve chemo-selectivity and produce the desired isomer in high purity.
Regioselective Halogenation Approaches
Achieving the specific 3,3',5-trichloro substitution pattern on a benzidine (B372746) scaffold necessitates highly regioselective halogenation strategies. Direct chlorination of benzidine typically leads to a mixture of products, making it unsuitable for obtaining a single, unsymmetrical isomer. Modern approaches focus on C-H bond activation and the use of directing groups to control the site of halogenation.
One effective strategy involves palladium-catalyzed C-H functionalization. nih.gov This method can direct halogenation to the ortho position of a directing group. For the synthesis of this compound, a precursor with a directing group on one of the aniline (B41778) moieties could be used to introduce chlorine atoms at the 3 and 3' positions selectively. Subsequent halogenation would then be directed to the 5 position. The choice of the halogenating agent, such as N-chlorosuccinimide (NCS), is crucial for the success of these reactions. nih.gov
Furthermore, the inherent directing effects of the amino groups and existing halogen substituents must be considered. Amino groups are strongly activating and ortho-, para-directing, while halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects on a pre-chlorinated biphenyl or aniline precursor is a key consideration for controlling the final substitution pattern. Protocols using oxone-halide combinations have also been shown to provide environmentally benign and regioselective halogenation of electron-rich aromatic systems. researchgate.net
Novel Coupling Reactions for Benzidine Scaffolds
The construction of the core 4,4'-diaminobiaryl (benzidine) scaffold is a critical step. While classical methods like the benzidine rearrangement exist, they are often harsh and lack specificity for unsymmetrical products. Modern cross-coupling reactions provide a more versatile and controlled approach.
Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama reactions, are powerful tools for forming the C-C bond of the biphenyl scaffold. rsc.orgmdpi.com These methods involve coupling two different aryl precursors, allowing for the synthesis of unsymmetrical benzidines. For instance, a 3,5-dichloroaniline (B42879) derivative could be coupled with a 3-chloroaniline (B41212) derivative.
Electrochemical synthesis is an emerging sustainable alternative for creating benzidine scaffolds. Anodic coupling of N-protected anilines can form the 4,4'-diaminobiaryl structure through a dehydrogenative cross-coupling reaction, avoiding the need for transition metal catalysts and oxidizing reagents. mdpi.comresearchgate.net
Below is a table comparing different coupling reactions for the formation of benzidine scaffolds.
| Coupling Reaction | Catalyst/Mediator | Coupling Partners | Advantages |
| Suzuki-Miyaura Coupling | Palladium complexes | Arylboronic acid + Aryl halide | High functional group tolerance, commercially available reagents. researchgate.net |
| Stille Coupling | Palladium complexes | Organostannane + Aryl halide | Tolerant of a wide variety of functional groups. rsc.org |
| Hiyama Coupling | Palladium complexes | Organosilane + Aryl halide | Low toxicity of silicon byproducts. mdpi.com |
| Electrochemical Coupling | Electrode (Anode) | Two N-substituted anilines | Mild conditions, no transition metals or external oxidants required. researchgate.netdntb.gov.ua |
Catalytic Pathways in the Preparation of this compound Precursors
The synthesis of the appropriately chlorinated aniline precursors is as critical as the final coupling step. Advanced catalytic pathways offer efficient and selective methods for preparing these key intermediates.
Transition Metal-Catalyzed Amine Couplings
Transition metal-catalyzed cross-coupling reactions are fundamental for constructing the biaryl precursors to benzidines. jst.go.jp Catalysts based on palladium, nickel, and copper are widely used to form C-C bonds between two aryl rings. rsc.orgresearchgate.net For instance, the Kumada coupling, which uses a Grignard reagent and a nickel or palladium catalyst, is effective for producing biphenyls. researchgate.net Similarly, the Negishi reaction (organozinc) and Stille reaction (organostannane) provide reliable routes to these scaffolds. jst.go.jp Ligand-free palladium-catalyzed systems have also been developed, simplifying reaction conditions and reducing costs. rsc.org These methods allow for the coupling of specifically halogenated anilines or their protected derivatives to build the required trichlorinated biphenyl backbone before the final deprotection or amination steps.
Photoredox Catalysis in C-N Bond Formation
Visible-light photoredox catalysis has emerged as a powerful platform for forming C-N bonds under exceptionally mild conditions. nih.gov This technique can be applied to the synthesis of the aniline precursors required for this compound. The process often involves the generation of a reactive aminium radical cation from an amine, which can then couple with an alkene or arene. nih.gov Metallaphotoredox, the merger of photoredox and transition metal catalysis, expands the possibilities for C-N bond formation, enabling the coupling of simple anilines with aryl halides. princeton.edu Organic photoredox catalysts, such as acridinium (B8443388) salts, can also facilitate the direct C-H amination of arenes with primary amines, offering a streamlined route to functionalized aniline derivatives. unc.edu
The table below summarizes key features of these catalytic C-N bond formation strategies.
| Catalytic Method | Catalyst Type | Key Intermediate | Reaction Conditions |
| Buchwald-Hartwig Amination | Palladium-phosphine complexes | Pd(0)/Pd(II) catalytic cycle | Typically requires heat, strong base. |
| Ullmann Condensation | Copper complexes | Cu(I)/Cu(III) catalytic cycle | Often requires high temperatures. |
| Photoredox Catalysis | Photoredox catalyst (e.g., Ru, Ir, or organic dye) | Amine radical cation | Visible light, room temperature. nih.govresearchgate.net |
| Metallaphotoredox | Photoredox catalyst + Transition metal catalyst | Excited state photocatalyst, metal complex | Visible light, mild conditions. princeton.edu |
Derivatization Strategies for Functionalized this compound Analogues
Once synthesized, the amino groups of this compound serve as handles for further functionalization, allowing for the creation of a library of analogues. Derivatization can alter the molecule's physicochemical properties and is a common strategy in medicinal chemistry and materials science.
The primary amine functionalities are nucleophilic and can readily undergo a variety of chemical transformations. Common derivatization reactions include acylation, alkylation, and sulfonylation.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base converts the amino groups to amides. This is often done to alter activity or to protect the amine during subsequent reactions.
Esterification/Amidation: Carboxylic acid-containing analogues can be created by coupling the amine with reagents like pentafluorobenzyl bromide (PFBBr) or through multi-step syntheses. research-solution.com These derivatives are often prepared to improve analytical detection. nih.govepa.gov
Silylation: Reagents such as MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) can be used to form silyl (B83357) ethers with the amine groups, which increases volatility for gas chromatography analysis. research-solution.com
Formation of Heterocycles: The diamine structure of benzidines can serve as a precursor for the synthesis of more complex heterocyclic systems.
The table below lists common derivatizing agents and the functional groups they introduce onto primary amines.
| Derivatizing Agent | Reagent Class | Functional Group Introduced |
| Acetic Anhydride | Acylating Agent | Acetyl |
| Benzoyl Chloride | Acylating Agent | Benzoyl nih.gov |
| Dansyl Chloride | Sulfonylating Agent | Dansyl |
| Pentafluorobenzyl Bromide (PFBBr) | Alkylating Agent | Pentafluorobenzyl research-solution.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Silylating Agent | tert-Butyldimethylsilyl (TBDMS) research-solution.com |
Synthesis of Substituted Benzidine Ethers and Esters
The derivatization of the amino groups of benzidines is a primary strategy for creating new functional molecules. While direct etherification of the amine is uncommon, the synthesis of amides, which are structurally analogous to esters, is a well-established and robust method for derivatization. This approach involves the reaction of the diamine with acyl chlorides, anhydrides, or carboxylic acids to form stable amide linkages.
These reactions can be performed using various condensation techniques. For instance, the direct polycondensation of aromatic dicarboxylic acids with diamines is a common method for producing polyamides. researchgate.net This principle can be applied at a smaller scale to synthesize discrete bis-amide derivatives of this compound. The resulting products, effectively N,N'-diacyl derivatives, can be considered ester analogues and are valuable for further chemical transformations or as standalone functional molecules.
Another advanced method for derivatizing amino groups is silylation, which replaces active hydrogens on the amine with a nonpolar moiety like tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the primary amines to form TBDMS derivatives, which are more volatile and stable, facilitating analysis and further reactions. sigmaaldrich.com
Incorporation into Macrocyclic and Polymeric Architectures
The diamine functionality of this compound makes it an ideal monomer for incorporation into large molecular architectures like macrocycles and polymers, leading to materials with unique thermal, mechanical, and optical properties.
Polymeric Architectures: Aromatic polyamides and polyimides are two major classes of high-performance polymers that can be synthesized using substituted benzidines. The synthesis typically involves a polycondensation reaction between the diamine and a suitable dianhydride or dicarboxylic acid. researchgate.netresearchgate.net For example, fluorinated polyimides have been prepared from 2,2'-bis(fluoroalkoxy)benzidines and various dianhydrides, yielding materials with low dielectric constants and low moisture absorption. osti.gov Similarly, polyimides derived from thiophenyl-substituted benzidines exhibit high refractive indices. acs.org The inclusion of the this compound moiety into such polymer backbones is expected to impart specific properties related to its chlorinated structure, such as enhanced thermal stability and flame retardancy.
The following table summarizes representative conditions for the synthesis of polyimides from substituted benzidines, which are analogous to the potential polymerization of this compound.
| Diamine Monomer | Dianhydride Monomer | Polymerization Conditions | Resulting Polymer Properties | Reference |
| 2,2'-Bis(thiophenyl)benzidine (BTPB) | Pyromellitic dianhydride (PMDA) | NMP solvent, room temp. for 2 days, then thermal curing up to 300°C | High refractive index, good thermal stability | acs.org |
| 2,2'-Bis(trifluoromethoxy)benzidine | Pyromellitic dianhydride (PMDA) | Standard two-step procedure | Low dielectric constant, low moisture absorption, high thermal stability | osti.gov |
| Twisted Bis(trifluoromethyl)benzidine | Biphenyl-3,3',4,4'-tetracarboxylic dianhydride (BPDA) | m-cresol solvent, stirred at 190°C for 12h | Soluble in organic solvents, high glass transition temperatures (345–366°C) | researchgate.net |
Macrocyclic Architectures: Macrocycles can be synthesized through the condensation of diamines like benzidine with dicarbonyl compounds. A notable example is the synthesis of a macrocyclic ligand through the condensation of benzidine with diethylphthalate in an ethanolic solution under reflux. nih.govkoreascience.kr This strategy can be adapted to this compound to create novel macrocyclic hosts. Such macrocycles, containing the rigid and electronically distinct trichlorobenzidine unit, could exhibit selective binding properties for various guest molecules. nih.govsioc-journal.cn
Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. For a compound like this compound, this involves exploring solvent-free reactions, alternative energy sources like microwaves, and biocatalytic methods for its synthesis and derivatization.
Solvent-Free and Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter timeframes, sometimes even without a solvent. nih.govnih.gov The synthesis of diaryl amines, a related substance class, has been efficiently achieved under solvent-free, microwave-assisted conditions using a KF/Al2O3 solid support. nih.govresearchgate.net This method presents a promising green alternative to traditional heating methods for synthesizing derivatives of this compound or related compounds.
The table below details examples of microwave-assisted and solvent-free reactions involving aromatic amines, highlighting the potential for applying these green techniques.
| Reaction Type | Reactants | Conditions | Yield | Key Advantages | Reference |
| Diaryl Amine Synthesis | Aryl halide, Aromatic amine | KF/Al2O3, Microwave irradiation | 83-96% | Solvent-free, short reaction time, high yields | nih.govresearchgate.net |
| Pyrrol-2(5H)-one Synthesis | Aldehyde, Aromatic amine, Ethyl pyruvate | Heat, 80-100 °C | High | Catalyst-free, solvent-free | nih.gov |
| Imidazole Synthesis | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Heat, 130 °C | 80-96% | One-pot, solvent-free, high yields | organic-chemistry.org |
| Coumarin Synthesis | Enaminone, Hydrazine hydrate | Microwave irradiation, 5-10 min | 60% | Solvent-free, rapid | mdpi.com |
These examples demonstrate the broad applicability of solvent-free and microwave-assisted methods to reactions involving aromatic amines, suggesting that the synthesis and derivatization of this compound could be made significantly more sustainable.
Biocatalytic Transformations of Related Intermediates
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions, thereby reducing waste and avoiding harsh reagents.
For the synthesis of aromatic amines and their derivatives, several biocatalytic strategies are emerging:
Biocatalytic Hydrogenation: The synthesis of the parent amine can be achieved through green methods. For example, a carbon black-supported NiFe hydrogenase has been used for the hydrogenation of aromatic nitro compounds to the corresponding anilines using H2 gas at atmospheric pressure, avoiding the need for metal catalysts or cofactors. chemrxiv.org This could be applied to the reduction of a trichlorinated dinitrobiphenyl precursor to form this compound.
Enzymatic N-H Insertion: Engineered myoglobin (B1173299) variants can catalyze the asymmetric N-H carbene insertion of aromatic amines with diazo-reagents, providing a pathway to chiral amine derivatives. nih.govacs.org
Laccase-Mediated Oxidative Coupling: Laccase enzymes, such as the one from Trametes versicolor, can catalyze the oxidation of aromatic amines, leading to the formation of complex nitrogenous heterocycles through oxidative coupling reactions. mdpi.com
Biocatalytic Amide Bond Synthesis: ATP-dependent amide bond synthetase (ABS) enzymes offer a green route for forming amide bonds from aromatic amines and carboxylic acids, avoiding the toxic coupling agents used in traditional chemical synthesis. rsc.org This presents a sustainable method for creating amide derivatives of this compound.
These biocatalytic approaches represent the forefront of green chemistry, promising safer and more sustainable routes to the synthesis and derivatization of complex aromatic amines.
Advanced Analytical Techniques for Characterization and Quantification of 3,3 ,5 Trichlorobenzidine in Research Contexts
High-Resolution Mass Spectrometry for Structural Elucidation of 3,3',5-Trichlorobenzidine and its Transformation Products
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural characterization of this compound and its potential transformation products. americanpharmaceuticalreview.commdpi.com By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions with a high degree of confidence, which is crucial for identifying unknown compounds or confirming the structure of synthesized molecules. nih.gov
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the high-resolution and accurate mass analysis of a QTOF mass spectrometer. shimadzu.comnih.govjfda-online.comresearchgate.net This combination is particularly advantageous for analyzing complex mixtures that may contain this compound and its various transformation products. mdpi.com The initial chromatographic separation reduces matrix effects and isolates individual components before they enter the mass spectrometer.
The QTOF analyzer provides high-resolution mass spectra, enabling the determination of the elemental formula of the parent ion and its fragment ions with low ppm mass accuracy. shimadzu.commdpi.com This is critical for distinguishing between isomers and identifying unexpected transformation products. Tandem mass spectrometry (MS/MS) experiments can be performed to generate characteristic fragmentation patterns, which provide detailed structural information about the molecule's connectivity. mdpi.com By comparing the fragmentation patterns of the parent compound with its transformation products, researchers can pinpoint the sites of modification.
Table 1: Illustrative LC-QTOF-MS Parameters for Analysis
| Parameter | Setting | Purpose |
| LC Column | C18 reversed-phase | Separation based on hydrophobicity |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of a wide range of polarity compounds |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generation of gas-phase ions |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | High-resolution mass measurement |
| Acquisition Mode | Full Scan MS and Targeted MS/MS | Comprehensive data collection and structural fragmentation |
| Mass Accuracy | < 5 ppm | Confident elemental composition determination |
For volatile derivatives or transformation products of this compound, gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS) is a highly effective analytical technique. nih.govmdpi.com GC provides exceptional separation efficiency for volatile and semi-volatile compounds. researchgate.net Prior to analysis, non-volatile compounds can be made amenable to GC analysis through chemical derivatization, which increases their volatility and improves their chromatographic behavior. jfda-online.comresearchgate.net
The use of a tandem mass spectrometer (MS/MS), such as a triple quadrupole, allows for selected reaction monitoring (SRM), providing a high degree of selectivity and sensitivity. This is particularly useful for quantifying trace levels of specific compounds in complex matrices by minimizing background interference. The fragmentation patterns obtained from GC-MS/MS are highly reproducible and can be used to create spectral libraries for compound identification.
Table 2: Example GC-MS/MS Parameters for Volatile Analytes
| Parameter | Setting | Purpose |
| GC Column | Capillary column (e.g., DB-5ms) | High-resolution separation of volatile compounds |
| Carrier Gas | Helium | Inert gas to carry analytes through the column |
| Injection Mode | Split/Splitless | Introduction of the sample onto the column |
| Ionization Mode | Electron Ionization (EI) | Generation of fragment-rich mass spectra |
| Mass Analyzer | Triple Quadrupole (QqQ) | Highly selective and sensitive quantification (SRM) |
| Derivatizing Agent | Silylation or Acylation reagents | Increases volatility of polar functional groups |
Isotope dilution mass spectrometry (IDMS) is considered a definitive method for the accurate quantification of chemical compounds. nih.govepa.govwikipedia.org This technique involves adding a known amount of an isotopically labeled version of this compound (e.g., containing ¹³C or ²H) to the sample as an internal standard. epa.gov Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and instrument response variations. nih.gov
By measuring the ratio of the signal from the native analyte to the isotopically labeled standard, a highly precise and accurate concentration can be determined, often with an uncertainty of less than 1%. wikipedia.org This method effectively corrects for losses during sample preparation and analysis, making it the gold standard for quantitative studies. epa.govepa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound in solution and in the solid state. americanpharmaceuticalreview.comemerypharma.comnih.gov It provides information about the chemical environment of each nucleus (e.g., ¹H, ¹³C), allowing for the determination of the molecule's connectivity and three-dimensional structure.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of atoms in a molecule. libretexts.org The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum reveal the electronic environment and connectivity of the protons. pitt.edusigmaaldrich.com
Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei. scribd.comsdsu.eduyoutube.com
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within the molecule. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons (typically two to four bonds). This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton of the molecule. columbia.edu
Together, these 2D NMR experiments allow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound and its transformation products, confirming their structure. emerypharma.com
Table 3: Common NMR Experiments and Their Applications
| Experiment | Information Provided | Application to this compound |
| ¹H NMR | Number and environment of protons, proton-proton coupling | Purity assessment, identification of functional groups |
| ¹³C NMR | Number and environment of carbon atoms | Confirmation of carbon skeleton |
| COSY | ¹H-¹H correlations through 2-3 bonds | Elucidation of spin systems and neighboring protons |
| HSQC | Direct ¹H-¹³C correlations (one bond) | Assignment of protonated carbons |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Assignment of quaternary carbons and overall connectivity |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in its crystalline or amorphous solid forms. crystalpharmatech.comamericanpharmaceuticalreview.compreprints.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide valuable information about the local environment and packing of molecules in the solid state. mdpi.comnih.gov
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. preprints.org By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can identify different polymorphic forms, study intermolecular interactions, and characterize the degree of crystallinity of a sample. crystalpharmatech.com 2D ssNMR experiments can further reveal through-space proximities between nuclei in the solid lattice. americanpharmaceuticalreview.com
Vibrational Spectroscopy for Probing Intermolecular Interactions and Solid-State Forms
Vibrational spectroscopy is a non-destructive technique that measures the vibrational motions of atoms within a molecule. researchgate.net These vibrations, such as the stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the molecule's structure and functional groups. researchgate.net By analyzing the resulting spectrum, researchers can obtain a molecular "fingerprint," which is invaluable for identifying the compound and studying its chemical environment. bruker.com The two primary methods of vibrational spectroscopy are Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy. researchgate.net
Fourier Transform Infrared (FT-IR) spectroscopy operates on the principle that molecules absorb infrared radiation at frequencies corresponding to their natural vibrational modes. researchgate.net A change in the dipole moment of a molecule during vibration is a prerequisite for a vibration to be "IR-active." researchgate.net In the context of this compound, FT-IR is instrumental in identifying its key functional groups.
Research on the chlorination of benzidine (B372746) in aqueous environments has utilized infrared analysis to characterize the resulting products, indicating that the technique is effective for studying reaction pathways and identifying structural changes, such as polymerization, which occurred in contrast to ring chlorination. nih.gov For solid samples, FT-IR analysis is often performed using the potassium bromide (KBr) pellet method, where the sample is mixed with KBr powder and pressed into a transparent disk. rsc.org
Based on the analysis of analogous compounds, the following table summarizes the expected FT-IR absorption regions for the key functional groups in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| Amine (N-H) | 3500 - 3300 | Asymmetric & Symmetric Stretching | core.ac.uk |
| Aromatic C-H | 3100 - 3000 | Stretching | core.ac.uk |
| Aromatic C=C | 1620 - 1580 | Ring Stretching | researchgate.net |
| Aromatic Amine (C-N) | 1380 - 1260 | Stretching | core.ac.uk |
| C-Cl | 850 - 550 | Stretching | - |
| NH₂ | 1170 - 1060 | Twisting | researchgate.net |
This table is predictive and based on data from analogous chlorinated aromatic amines. Specific values for this compound would require experimental verification.
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FT-IR. pace.edu It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. pace.edu A key requirement for a vibration to be "Raman-active" is a change in the molecule's polarizability. Raman is particularly sensitive to non-polar bonds, such as the carbon-carbon bonds in aromatic rings.
No specific Raman spectra for this compound were found in the available literature. However, studies on chlorinated anilines and other aromatic amines have successfully used Raman spectroscopy for structural characterization. researchgate.net For example, the aromatic C-C stretching deformations in chlorinated anilines are clearly identified as strong, sharp peaks around 1600 cm⁻¹. researchgate.net The C-N stretching in aromatic amines is also readily observed. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal, sometimes by factors of 10⁷ to 10¹⁵, allowing for the detection of molecules at extremely low concentrations. nih.gov This enhancement occurs when the analyte is adsorbed onto a roughened metal surface, typically composed of gold or silver nanoparticles. nih.gov SERS is a surface-sensitive method that combines the detailed molecular information of Raman spectroscopy with the potential for trace-level detection, making it a powerful tool for analytical chemistry. nih.govcore.ac.uk While no SERS studies specifically targeting this compound were identified, its principles suggest it would be a highly effective method for its trace detection.
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode | Reference |
| Aromatic C=C | 1610 - 1595 | Ring Stretching | researchgate.net |
| Aromatic Amine (C-N) | ~1288 | Stretching | researchgate.net |
| Aromatic C-H | ~1170 | In-plane Bending | researchgate.net |
| Amine Group | ~825 | Deformations | researchgate.net |
This table is predictive and based on Raman data for chlorinated anilines. Specific values for this compound would require experimental verification.
X-ray Diffraction Studies of this compound Crystalline Structures and Co-crystals
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. uol.de When X-rays pass through a crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots or rings. uol.de Analysis of this pattern provides fundamental information about the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. uol.deuhu-ciqso.es
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise and unambiguous molecular structure of a compound. uhu-ciqso.es The technique requires a high-quality single crystal, ideally at least 0.02 mm in size, which is mounted and rotated in an X-ray beam. uhu-ciqso.es The analysis of the resulting diffraction pattern allows for the calculation of the exact position of each atom in the crystal lattice, providing an absolute determination of the molecular structure. uol.de
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). forcetechnology.com Instead of producing discrete spots like SC-XRD, PXRD generates a characteristic pattern of diffraction peaks as a function of the scattering angle (2θ). researchgate.net This pattern serves as a unique fingerprint for a specific crystalline phase. forcetechnology.com
PXRD is a fundamental technique for identifying crystalline compounds by comparing their diffraction patterns to reference databases. forcetechnology.comresearchgate.net A primary application of PXRD in a research context is the analysis of polymorphism—the ability of a compound to exist in multiple different crystal structures. oup.com Different polymorphs of a substance can have distinct physical properties, and PXRD is the principal method used to identify and quantify them. oup.comahievran.edu.tr Although no studies detailing the polymorphism of this compound were found, PXRD would be the essential tool for such an investigation. By analyzing the diffraction patterns, researchers could identify different solid-state forms and monitor phase transformations under various conditions.
| Parameter Determined | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Sample Type | Single crystal | Polycrystalline powder |
| Primary Information | Absolute 3D atomic structure | Crystalline phase identification (fingerprint) |
| Key Applications | Unambiguous structure solving | Polymorph screening, quality control, phase quantification |
| Data Output | Set of discrete reflections | 1D pattern of intensity vs. diffraction angle (2θ) |
Chromatographic and Electrophoretic Separation Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. bnmv.ac.in The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. bnmv.ac.in The various constituents of the mixture travel at different speeds, causing them to separate based on differential partitioning between the two phases. bnmv.ac.incdc.gov
High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of benzidine and its derivatives. epa.govnih.gov EPA Method 605, for example, specifies an HPLC method using an electrochemical detector for the determination of benzidine and 3,3'-dichlorobenzidine (B165656) in wastewater. nih.gov The method involves a multi-step liquid-liquid extraction to isolate the analytes from the sample matrix before concentrating and analyzing them by HPLC. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture, is commonly employed. libretexts.org The separation of aromatic amines can be highly dependent on the pH of the mobile phase, which affects their ionization state and thus their retention on the column. researchgate.net
Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS). basicmedicalkey.com For thermally labile compounds like benzidine, derivatization is sometimes necessary to improve chromatographic performance and prevent degradation. epa.govbasicmedicalkey.com For instance, benzidines can be converted to their more stable and volatile tert-butyldimethylsilyl (TBDMS) derivatives before GC-MS analysis. basicmedicalkey.com
Electrophoresis separates molecules based on their differential migration in an electric field. nih.gov While extensively used for biomolecules like proteins and nucleic acids, its application to small molecules like chlorinated benzidines is less common. cerealsgrains.orgiarc.fr However, techniques like Capillary Zone Electrophoresis (CZE) have been reported for the analysis of benzidine, offering an alternative separation mechanism.
| Technique | Principle | Application to Chlorinated Benzidines | Reference |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Widely used for quantification in environmental samples. Methods often use electrochemical or UV detection. | epa.govnih.gov |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometric detection. | Requires derivatization (e.g., silylation) to improve thermal stability and volatility for analysis. | basicmedicalkey.com |
| Electrophoresis (CZE) | Separation of ions in an electric field based on their charge-to-size ratio. | Reported as a potential method for separating benzidine and its congeners. |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzidines, including chlorinated congeners like this compound. accustandard.com The method separates components from a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov For benzidines, which can be thermally labile, HPLC is often preferred over Gas Chromatography (GC). cdc.gov
U.S. Environmental Protection Agency (EPA) methods, such as Method 605 and Method 553, provide robust frameworks for the determination of benzidines in aqueous samples. epa.govepa.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate and concentrate the analytes before HPLC analysis. epa.govepa.govfms-inc.com In LLE, a water sample is extracted with a solvent like chloroform; the extract then undergoes an acid back-extraction as a cleanup step before being solvent-exchanged to methanol (B129727) for injection into the HPLC. epa.gov SPE cartridges, often packed with a C18 stationary phase, offer an alternative, often automated, extraction method. fms-inc.comepa.gov
Reversed-phase HPLC is the most common separation mode, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net Advanced detection systems are critical for achieving the required sensitivity and selectivity.
Electrochemical Detection (ED): This is a highly sensitive and selective technique for electroactive compounds like benzidines. cdc.govepa.gov EPA Method 605 specifies the use of an electrochemical detector, which can provide method detection limits (MDLs) in the low microgram-per-liter (µg/L) range. epa.govresearchgate.net
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio of the analyte, offering high specificity. cdc.govresearchgate.net The particle beam interface is one such technology used to connect HPLC to an MS system for the analysis of benzidines as outlined in EPA Method 553. epa.govepa.gov More recent interfaces, like electrospray ionization (ESI), further enhance the potential for sensitive and selective determination. cdc.govrsc.org
UV-Visible Detection: UV detectors, including Diode Array Detectors (DAD), are also used. researchgate.netpharmainfo.in While generally less sensitive than ED or MS, they are robust and suitable for higher concentration levels. researchgate.net Benzidine has an absorbance maximum at 436 nm, while dichlorobenzidine's maximum is at 445 nm. epa.gov
Table 1: Representative HPLC Conditions for Benzidine Analysis This interactive table summarizes typical parameters used in HPLC methods for the analysis of benzidines. The conditions are based on established research and EPA methodologies.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Lichrosorb RP-2, 5 µm, 25 cm x 4.6 mm | epa.gov |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% 0.1M Acetate Buffer (pH 4.7) | epa.gov |
| Flow Rate | 0.8 mL/min | epa.gov |
| Detector | Electrochemical Detector (ED) at +0.8 V | epa.gov |
| Alternative Column | C18 column (e.g., Phenomenex Kinetics, 250 mm x 4.6 mm, 5 µm) | researchgate.netpharmainfo.in |
| Alternative Mobile Phase | Isocratic: 75% Methanol / 25% Water | researchgate.net |
| Alternative Detector | HPLC-MS with Particle Beam or Electrospray Ionization | epa.govepa.gov |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use narrow-bore fused-silica capillaries and an applied electric field to separate ionic species based on their charge, size, and frictional forces. mostwiedzy.plmdpi.com While specific applications for this compound are not widely documented, the principles of CE are well-suited for separating aromatic amines. researchgate.net
A particularly effective mode of CE for this class of compounds is Micellar Electrokinetic Chromatography (MEKC). nih.govcapes.gov.br In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase. Neutral molecules can partition into these micelles, and charged analytes interact with them electrostatically, allowing for the separation of both charged and neutral species. mostwiedzy.pl
For aromatic amines, MEKC offers several advantages:
High Efficiency: CE techniques are known for their extremely high separation efficiency, leading to sharp, well-resolved peaks. nih.gov
Charge-Based Separation: The separation is driven by the electrophoretic mobility of the analytes, which is directly related to their charge-to-size ratio. mostwiedzy.pl
Versatility: By modifying the composition of the background electrolyte and micelles (e.g., adding cyclodextrins), the selectivity of the separation can be finely tuned. researchgate.net
Research on various aromatic amines has demonstrated the power of MEKC. For example, a method using a borax (B76245) buffer with cetyltrimethylammonium bromide (CTAB) as the surfactant achieved baseline separation of eight heterocyclic aromatic amines within seven minutes. capes.gov.br Another study on environmentally relevant aromatic amines combined field-enhanced sample injection with MEKC to achieve detection limits in the parts-per-trillion (ppt) range. nih.gov
Quality Assurance and Quality Control Protocols in this compound Analytical Research
Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that data generated from the analysis of this compound is reliable, reproducible, and legally defensible. nih.gov A formal QA/QC program involves an initial demonstration of laboratory capability followed by routine analysis of QC samples to document ongoing data quality. nemi.govbipea.org
Method Validation and Performance Characteristics (LOD, LOQ, Linearity, Recovery)
Before a method is used for routine analysis, it must be validated to demonstrate its suitability for the intended purpose. pharmainfo.in Method validation establishes key performance characteristics through a series of defined experiments. unitedchem.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. unitedchem.comresearchgate.net For benzidines, HPLC-ED methods have achieved LODs as low as 0.05 µg/L. researchgate.net
Linearity and Range: Linearity demonstrates that the instrument's response is directly proportional to the analyte concentration over a specific range. unitedchem.com This is typically assessed by analyzing a series of calibration standards at a minimum of three to five concentration levels. epa.govsphinxsai.com Correlation coefficients (r or r²) close to 1.0 indicate good linearity. sphinxsai.com
Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a sample is fortified (spiked) with a known amount of the analyte. researchgate.net The percentage of the spiked amount that is measured (% Recovery) indicates the method's accuracy. For benzidine analysis in water, average recoveries of 65% to over 90% have been reported depending on the specific method and matrix. cdc.govresearchgate.net
Precision: Precision measures the agreement among replicate measurements. It is usually expressed as the relative standard deviation (RSD). researchgate.net Intra-assay precision (repeatability) is assessed over a short time, while inter-assay precision (intermediate precision) is evaluated over different days or with different analysts. unitedchem.com RSDs for benzidine analysis are typically around 5% but can be higher depending on the complexity of the sample matrix. researchgate.net
Table 2: Representative Method Performance Characteristics for Benzidine Analysis This interactive table presents typical validation data for the analysis of benzidines using HPLC, compiled from various research studies. BZ = Benzidine, DMB = 3,3'-Dimethylbenzidine, DCB = 3,3'-Dichlorobenzidine.
| Analyte | Parameter | Value | Reference |
|---|---|---|---|
| BZ, DMB, DCB | Linearity Range (µg/L) | 50 - 800 | sphinxsai.com |
| BZ | Correlation Coefficient (r) | 0.999 | sphinxsai.com |
| DCB | Correlation Coefficient (r) | 0.999 | sphinxsai.com |
| BZ | LOD (µg/L) | 32.99 | sphinxsai.com |
| BZ | LOQ (µg/L) | 109.98 | sphinxsai.com |
| DCB | LOD (µg/L) | 26.36 | sphinxsai.com |
| DCB | LOQ (µg/L) | 87.89 | sphinxsai.com |
| Benzidine | LOD (µg/L) | 0.1 | researchgate.net |
| 3,3'-DCB | LOD (µg/L) | 0.05 | researchgate.net |
| Benzidine | Recovery (%) in Reagent Water | 93 | researchgate.net |
| 3,3'-DCB | Recovery (%) in Reagent Water | 95 | researchgate.net |
| Benzidine | RSD (%) | 4.8 | researchgate.net |
| 3,3'-DCB | RSD (%) | 5.2 | researchgate.net |
Inter-laboratory Comparison Studies and Certified Reference Material Development
External quality assessment is crucial for verifying laboratory performance. This is achieved through participation in inter-laboratory comparison studies and the use of Certified Reference Materials (CRMs).
Inter-laboratory Comparison Studies: Also known as proficiency testing (PT), these studies involve multiple laboratories analyzing the same homogenous and stable test sample. bipea.orgresearchgate.net A coordinating body evaluates the results from all participants against a reference value to assess the proficiency of each laboratory. researchgate.netdir-kimw.de Such studies can highlight systematic biases or other issues with a laboratory's analytical procedure. bipea.org While large-scale studies specific to this compound are not common, PT schemes exist for the broader class of banned or regulated aromatic amines. iisnl.combund.de An interlaboratory comparison for anilines in groundwater, for example, used robust statistics to evaluate participant performance and found reproducibility standard deviations ranging from 20% to 60%. researchgate.net
Certified Reference Material (CRM) Development: A CRM is a reference material characterized by a metrologically valid procedure for one or more properties, accompanied by a certificate stating the property value, its uncertainty, and metrological traceability. semanticscholar.org CRMs are critical for method validation, calibration, and ensuring the accuracy of results. iaea.org While a specific CRM for this compound is not readily available, CRMs for mixtures containing benzidine and 3,3'-dichlorobenzidine are commercially produced. sigmaaldrich.comrestek.comsigmaaldrich.com These standards, often manufactured under ISO 17034 and characterized under ISO/IEC 17025, serve as an essential QC tool for laboratories analyzing these compounds. restek.comsigmaaldrich.com The development of a new CRM is a complex process involving material processing, homogeneity and stability testing, and characterization, often through an interlaboratory study. lgcstandards.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 3,3'-Dichlorobenzidine | DCB |
| 3,3'-Dimethylbenzidine | DMB |
| Acetonitrile | - |
| Benzidine | BZ |
| Carbon Tetrachloride | - |
| Cetyltrimethylammonium bromide | CTAB |
| Chloroform | - |
| 1,2-Diphenylhydrazine | - |
| Methanol | - |
| Methylene chloride | - |
| p-Nitroaniline | - |
| Sodium dodecyl sulfate | SDS |
| Sodium sulfate | - |
| Sodium thiosulfate | - |
Environmental Transformation and Biogeochemical Cycling of 3,3 ,5 Trichlorobenzidine in Model Systems
Photolytic Degradation Pathways of 3,3',5-Trichlorobenzidine
Photodegradation is anticipated to be a primary mechanism for the transformation of this compound in sunlit environments. This process involves the absorption of light energy, leading to the breakdown of the molecule.
Direct photolysis occurs when a chemical directly absorbs photons, leading to its degradation. In aqueous environments, chlorinated benzidines have been shown to be highly susceptible to rapid photodegradation. For instance, 3,3'-dichlorobenzidine (B165656) undergoes swift photolysis in water when exposed to natural sunlight, with a reported half-life of approximately 90 seconds. cdc.govnih.gov This rapid degradation is a critical environmental fate process in sunlit surface waters. cdc.gov The primary mechanism of this photolytic decay is sequential reductive dechlorination. It is expected that this compound would similarly undergo photolysis, likely yielding dichlorobenzidine (B72168), monochlorobenzidine, and ultimately benzidine (B372746) as intermediates, alongside various colored, water-insoluble products. cdc.govcanada.ca
In the atmosphere, 3,3'-dichlorobenzidine is predicted to react with photochemically-produced hydroxyl radicals, with an estimated half-life of about 10 hours. cdc.gov This suggests that atmospheric photolysis could also be a significant degradation pathway for this compound.
Table 1: Estimated Photolysis Half-lives of a Related Compound (3,3'-Dichlorobenzidine)
| Environmental Compartment | Condition | Estimated Half-life | Reference |
|---|---|---|---|
| Water | Natural Sunlight | ~90 seconds | cdc.govnih.gov |
This data is for 3,3'-dichlorobenzidine and is used as an analogue for this compound.
Photosensitized degradation involves other substances in the environment, known as photosensitizers, which absorb light energy and transfer it to the target compound, leading to its breakdown. While specific studies on the photosensitized degradation of this compound are not available, research on other aromatic amines and related compounds indicates that this can be a relevant process. Natural photosensitizers, such as dissolved organic matter (humic and fulvic acids), can generate reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that can contribute to the degradation of persistent organic pollutants. For benzidine, photodegradation can be accelerated in the presence of catalysts like titanium dioxide (TiO2), which generates reactive species upon illumination. nih.govnih.gov
Microbial Biotransformation of this compound in Environmental Matrices
Microbial activity plays a crucial role in the transformation of many organic pollutants. The biodegradation of chlorinated benzidines is generally a slow process, with different pathways dominating under anaerobic and aerobic conditions.
Under anaerobic conditions, such as in sediments and some groundwater, the primary microbial transformation pathway for chlorinated aromatic compounds is reductive dechlorination. tandfonline.com In this process, bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. Studies on 3,3'-dichlorobenzidine in anaerobic sediment-water systems have demonstrated its microbially mediated dehalogenation. cdc.gov The process occurs sequentially, first forming 3-monochlorobenzidine as a transient intermediate, which is then further dechlorinated to benzidine. cdc.gov This transformation can be significant, with up to 80% of 3,3'-dichlorobenzidine being converted to benzidine over a one-year incubation period. cdc.gov The resulting benzidine is more water-soluble, increasing its potential for transport in the environment. cdc.gov The half-life for this process for 3,3'-dichlorobenzidine in lake water and sediment mixtures has been estimated to be around 150 days. cdc.gov Similar mechanisms are expected to apply to this compound, leading to the stepwise removal of its chlorine atoms.
Table 2: Anaerobic Biodegradation of a Related Compound (3,3'-Dichlorobenzidine)
| System | Transformation Products | Incubation Period | Conversion Rate | Reference |
|---|
This data is for 3,3'-dichlorobenzidine and is used as an analogue for this compound.
In the presence of oxygen, the microbial degradation of chlorinated benzidines is generally very slow. cdc.gov Studies on 3,3'-dichlorobenzidine have shown it to be persistent under aerobic conditions in soil and sludge-amended soil. cdc.gov For instance, after a 32-week aerobic incubation of soil spiked with radiolabeled 3,3'-dichlorobenzidine, only about 2% of the parent compound was mineralized to carbon dioxide (14CO2). cdc.gov This indicates that complete mineralization to inorganic compounds is not a significant fate process under aerobic conditions. While some studies have suggested the "inherent biodegradability" of 3,3'-dichlorobenzidine, it is not considered readily biodegradable. cdc.gov The specific metabolites of aerobic degradation of chlorinated benzidines have not been extensively characterized, but the initial steps likely involve oxidation of the aromatic ring, a common mechanism for the aerobic breakdown of aromatic amines by bacteria. nih.gov
Abiotic Hydrolysis and Oxidation Reactions in Natural Environments
Abiotic processes, other than photolysis, can also contribute to the transformation of organic compounds in the environment.
There is no evidence to suggest that hydrolysis is a significant degradation pathway for 3,3'-dichlorobenzidine. cdc.gov Studies have shown no hydrolysis of 3,3'-dichlorobenzidine even after extended periods at elevated temperatures. cdc.gov Chlorinated anilines, which share structural similarities, are also generally resistant to hydrolysis. nih.gov Therefore, it is unlikely that abiotic hydrolysis plays a major role in the environmental fate of this compound.
Sorption and Desorption Kinetics of this compound in Environmental Media
Specific studies quantifying the sorption and desorption kinetics of this compound to soil and sediment organic matter are not available. As a result, key parameters such as the organic carbon-water (B12546825) partitioning coefficient (Koc) and Freundlich or Langmuir sorption coefficients have not been established for this compound. The affinity of this compound for the organic fraction of soils and sediments, which is crucial for predicting its mobility and bioavailability, has not been experimentally determined.
There is a lack of data on the influence of specific mineral surfaces and carbonaceous materials on the sorption behavior of this compound. Research investigating the interaction and sorption kinetics with different clay minerals (e.g., kaolinite, montmorillonite) or black carbon (soot) has not been found. This information would be vital for understanding its fate in heterogeneous environmental matrices.
Bioaccumulation and Bioconcentration of this compound in Model Organisms (excluding human health implications)
No experimental studies on the uptake and elimination kinetics of this compound in aquatic organisms such as fish, invertebrates, or algae were located. Consequently, critical toxicokinetic parameters, including uptake rate constants (k₁), elimination or depuration rate constants (k₂), and the resulting bioconcentration factor (BCF) at steady-state, are unknown for this specific compound. The potential for this substance to accumulate in aquatic food webs remains unassessed.
Trophic Transfer in Simplified Food Chains
Research on the closely related compound, 3,3'-dichlorobenzidine, has demonstrated its potential for bioaccumulation in aquatic organisms. A study by the U.S. Environmental Protection Agency (EPA) showed that DCB is rapidly bioconcentrated from water into the tissues of bluegill sunfish (Lepomis macrochirus). epa.gov This suggests that compounds in this chemical family have the propensity to accumulate in living organisms to concentrations higher than those in the surrounding environment.
The bioconcentration factors (BCFs) from this study are detailed below, indicating a significant uptake of DCB. The BCF is a measure of the extent of chemical partitioning at a steady state between a biological medium, such as fish tissue, and an external medium, such as water.
Bioconcentration of 3,3'-Dichlorobenzidine in Bluegill Sunfish
| Tissue | Bioconcentration Factor (BCF) |
|---|---|
| Edible Portion | 436 |
| Non-edible Portion | 1840 |
| Whole Fish | 907 |
Data sourced from the U.S. EPA report on the fate of 3,3'-dichlorobenzidine in aquatic environments. epa.gov
The high BCF values, particularly in the non-edible portions which can include lipid-rich tissues, suggest that 3,3'-dichlorobenzidine is lipophilic, a key characteristic of chemicals that tend to biomagnify. usgs.gov Chemicals that are persistent in the environment and have a high affinity for fats and lipids are more likely to be stored in the tissues of organisms and passed up the food chain. usgs.gov Given the structural similarity, it is highly probable that this compound exhibits comparable lipophilic properties and, consequently, a similar potential for bioaccumulation.
In a simplified aquatic food chain, this process would begin with the uptake of this compound by primary producers like algae. These organisms would then be consumed by primary consumers, such as zooplankton, which in turn are consumed by secondary consumers like small fish. At each of these trophic levels, the concentration of the compound is likely to increase. The EPA has noted the need for studies to determine the ability of DCB to undergo biomagnification through trophic levels, a concern that logically extends to this compound. epa.gov
The potential for biomagnification is a significant concern because it can lead to toxic concentrations of a chemical in organisms at the top of the food chain, even when the concentration in the water is very low. epa.gov Predators consume prey containing the accumulated chemical, leading to a higher concentration in the predator's tissues. This process continues up the food chain, potentially impacting the health and reproduction of top predators. researchgate.net
Mechanistic Investigations of 3,3 ,5 Trichlorobenzidine Reactivity and Interactions in Experimental Systems
Reaction Kinetics and Thermodynamics of 3,3',5-Trichlorobenzidine in Model Chemical Systems
Studies on the reaction kinetics and thermodynamics would provide fundamental insights into the reactivity and stability of this compound. Kinetic studies would measure the rates of its reactions, while thermodynamic analysis would determine the energy changes and equilibrium positions of these reactions. This information is crucial for predicting the compound's behavior in various chemical environments.
Electron Transfer Processes and Redox Potentials
Electron transfer is a key process in the metabolic activation and degradation of aromatic amines like benzidine (B372746) derivatives. The redox potential of this compound would quantify its tendency to donate or accept electrons. A lower oxidation potential would indicate that the molecule is more easily oxidized, which is often the initial step in its metabolic activation to reactive intermediates. Electrochemical techniques such as cyclic voltammetry would be employed to determine these potentials experimentally. The data would typically be presented in a table showing the formal potentials (E°') for the oxidation and reduction processes of the compound under specified conditions (e.g., pH, solvent).
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by the nucleophilic nature of its amino groups and the electrophilic potential of its aromatic rings, which is influenced by the electron-withdrawing chlorine atoms. The amino groups can act as nucleophiles, reacting with electrophiles. Conversely, the aromatic rings can be susceptible to nucleophilic aromatic substitution, although this is less common for non-activated aryl halides. nih.govlibretexts.org Hammett studies on related compounds could provide insights into how substituents affect reaction rates. nih.gov A comprehensive reactivity profile would involve studying its reactions with a range of standard electrophiles and nucleophiles to map its chemical behavior.
Quantum Chemical Calculations of this compound Reactivity Descriptors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting molecular reactivity without the need for laboratory experiments. nih.gov These calculations provide descriptors that help in understanding the electronic structure and predicting reaction sites.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govwuxibiology.com For this compound, a table of calculated HOMO energy, LUMO energy, and the corresponding energy gap in electron volts (eV) would be generated.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Data for this compound
Note: The following data is illustrative and not based on actual experimental or calculated results for this compound, as such data was not found.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.6 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |
Role of this compound in Radical Formation and Scavenging Pathways
Aromatic amines can participate in radical chemistry, either by forming radical cations through oxidation or by scavenging existing free radicals. The formation of a radical cation from this compound would be an initial step in its oxidative metabolism, potentially leading to the formation of DNA adducts. Conversely, the ability of the compound to scavenge radicals, such as reactive oxygen species (ROS), would imply potential antioxidant activity. nih.gov Experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy would be used to detect and characterize any radical species formed. The radical scavenging capacity could be assessed using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.gov
Generation of Reactive Oxygen Species (ROS) in Model Systems
The metabolic activation of aromatic amines, a class to which this compound belongs, is a key process that can lead to the generation of reactive oxygen species (ROS). While specific experimental studies on this compound are not extensively detailed in the available literature, the general mechanism for aromatic amines involves enzymatic processes. Enzymes such as cytochrome P-450 and peroxidases can activate aromatic amines, resulting in the formation of reactive free radical intermediates or the production of ROS researchgate.net. This process is a critical aspect of the compound's reactivity in biological models, as ROS, including superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can interact with cellular components nih.gov. The generation of these species is a significant event in understanding the compound's behavior in experimental systems pharmacogenomicsguide.com.
Interaction with Free Radicals
The direct interaction of this compound with existing free radicals has not been specifically documented in the reviewed scientific literature. Research in this area typically focuses on the compound's role in generating reactive species rather than scavenging them. Free radicals are highly unstable molecules that readily react with other substances, and understanding the potential reactions between these species and a compound like this compound would require specific experimental investigation, for which data is not currently available in the searched literature nih.govnih.gov.
Investigation of this compound as a Ligand in Coordination Chemistry
Synthesis and Characterization of Metal Complexes
The use of benzidine derivatives as ligands for the synthesis of metal complexes is a known area of coordination chemistry. These reactions typically involve the reaction of a metal salt with the ligand in a suitable solvent to form a coordination complex nih.govmdpi.com. However, specific studies detailing the synthesis and subsequent characterization of metal complexes using this compound as a ligand were not found in the performed searches. The synthesis of this compound via the oxidation of the dibenzenesulfonamide of 3,3′-dichlorobenzidine has been described, but its application as a ligand in coordination chemistry is not detailed researchgate.net.
Spectroscopic and Structural Analysis of Metal-Ligand Interactions
Due to the absence of synthesized metal complexes involving this compound in the reviewed literature, no specific spectroscopic or structural analysis data is available. Such analyses are crucial for confirming the formation of the complex and elucidating the nature of the metal-ligand bond. Standard characterization techniques include UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction for definitive structural determination unige.chjrtdd.commdpi.com. Without experimental data, a discussion of the coordination mode, bond lengths, and angles for this compound complexes cannot be provided.
Surface Interactions of this compound with Adsorbents and Catalytic Surfaces
Adsorption Mechanisms on Carbonaceous Materials and Metal Oxides
While direct studies on the adsorption of this compound are limited, the mechanisms can be inferred from research on structurally similar compounds, such as 1,3,5-Trichlorobenzene (TCB), on carbonaceous materials and the general principles of organic compound adsorption on metal oxides.
Carbonaceous Materials: The adsorption of chlorinated aromatic compounds onto carbon surfaces like multi-walled carbon nanotubes (MWNTs) is governed by a combination of molecular forces. A primary mechanism is the electron donor-acceptor interaction between the chlorine substituents on the aromatic ring (which act as electron acceptors) and the electron-rich benzene (B151609) rings of the carbon material's surface (which act as donors) semanticscholar.org. Van der Waals forces also play a significant role in the physical adsorption process semanticscholar.org.
Environmental factors can significantly influence these interactions. The pH of the solution can alter the surface charge of carbonaceous materials by causing protonation or deprotonation of functional groups, which in turn affects the adsorption capacity for non-ionizable compounds like chlorinated benzenes semanticscholar.org. The presence of natural organic matter (NOM) can have a competing effect, potentially blocking adsorption sites on the carbon surface semanticscholar.org.
Metal Oxides: Metal oxides are widely used as adsorbents for a variety of environmental contaminants. rsc.org The adsorption mechanism is typically a form of chemical adsorption (chemisorption), involving the formation of chemical bonds between the adsorbate and the active sites on the metal oxide surface psecommunity.org. The surface of metal oxides often contains hydroxyl groups, which can act as primary adsorption sites. The efficiency of adsorption is influenced by the adsorbent's properties, such as its specific surface area, pore size distribution, and surface chemistry, as well as process parameters like temperature and the presence of other substances psecommunity.orgmdpi.com. For chlorinated aromatic compounds, the interaction would likely involve the formation of surface complexes, with the specific nature of the interaction depending on the type of metal oxide and the experimental conditions.
Table 1: Factors Influencing the Adsorption of Chlorinated Aromatic Compounds on Adsorbents
| Factor | Influence on Adsorption Mechanism | Relevant Adsorbent Type(s) | Reference(s) |
|---|---|---|---|
| pH | Affects the surface charge of the adsorbent by protonation/deprotonation of surface functional groups, influencing electrostatic interactions. | Carbonaceous Materials, Metal Oxides | semanticscholar.orgnih.gov |
| Temperature | Adsorption is typically an exothermic process, so an increase in temperature generally decreases the adsorption capacity. | Carbonaceous Materials, Metal Oxides | mdpi.com |
| Ionic Strength | Ions in solution can accumulate on the adsorbent surface, potentially shielding interaction sites or competing for them, which can reduce adsorption. | Carbonaceous Materials | semanticscholar.org |
| Natural Organic Matter (NOM) | Can compete with the target compound for adsorption sites on the adsorbent surface, thereby reducing removal efficiency. | Carbonaceous Materials | semanticscholar.org |
| Adsorbent Surface Chemistry | The presence of functional groups (e.g., carboxyl, hydroxyl) and the electron density of the surface (e.g., graphitic regions) determine the dominant interaction forces (e.g., electron donor-acceptor). | Carbonaceous Materials, Metal Oxides | semanticscholar.orgpsecommunity.org |
| Adsorbent Physical Structure | High specific surface area and appropriate pore size distribution provide more available sites for adsorption. | Carbonaceous Materials, Metal Oxides | psecommunity.orgmdpi.com |
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling studies specifically focused on the chemical compound this compound. Despite the importance of computational chemistry in understanding the behavior of chemical compounds, detailed research into the electronic structure, molecular dynamics, and quantitative structure-activity relationships (QSAR) for this particular molecule appears to be limited or not publicly available. Consequently, a detailed article adhering to the requested scientific structure cannot be generated at this time.
Computational chemistry employs methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to predict molecular properties and behaviors. DFT studies are fundamental for understanding the electronic structure, reactivity, and vibrational frequencies of a molecule through geometry optimization and frequency calculations. Furthermore, these studies can be extended to explore how properties change in the presence of different solvents.
Molecular dynamics simulations offer insights into the dynamic nature of molecules over time. These simulations are crucial for conformational analysis, determining the energy barriers for bond rotation (torsional barriers), and understanding how a molecule interacts with its environment, such as in solvation or with biological-type structures like lipid bilayers or proteins in a non-clinical research context.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity. In non-biological contexts, QSAR can be used to predict properties relevant to environmental fate or material science.
While the methodologies for these computational studies are well-established, their application to every chemical compound is not guaranteed. The scientific community prioritizes research based on various factors, including a compound's industrial relevance, environmental impact, or potential therapeutic applications. The current lack of published data for this compound suggests that it has not been a focus of in-depth computational investigation to date.
Without specific studies on this compound, any attempt to provide the requested detailed analysis, including data tables and specific research findings, would be speculative and would not meet the standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to build the body of knowledge required to construct such a detailed computational profile.
Computational Chemistry and Theoretical Modeling of 3,3 ,5 Trichlorobenzidine
Quantitative Structure-Activity Relationships (QSAR) for 3,3',5-Trichlorobenzidine in Non-Biological Contexts
Predictive Modeling of Environmental Fate Parameters (e.g., log KOW, Henry's Law Constant)
The environmental distribution of this compound is governed by its physicochemical properties, such as the octanol-water partition coefficient (log KOW) and Henry's Law Constant. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to estimate these parameters when experimental values are unavailable.
Henry's Law Constant (HLC): This constant describes the partitioning of a chemical between water and air and is crucial for assessing its potential for long-range atmospheric transport. The HLC can be estimated using computational methods such as group contribution methods and machine learning approaches based on molecular descriptors. mdpi.com For example, the Henry's Law constant for 1,3,5-trichlorobenzene is reported as 1.89 x 10⁻³ atm-m³/mol at 25°C, indicating a tendency to volatilize from water. nih.gov Given the structural similarities, the HLC for this compound is expected to be in a comparable range, suggesting that volatilization from moist soil and water surfaces is a significant environmental fate process.
| Compound | Parameter | Predicted/Reported Value | Method/Source |
|---|---|---|---|
| 3,3'-Dichlorobenzidine (B165656) | Log KOW | 3.57 | CLOGP epa.gov |
| 1,3,5-Trichlorobenzene | Log KOW | 4.19 | Experimental nih.gov |
| 1,3,5-Trichlorobenzene | Henry's Law Constant | 1.89 x 10⁻³ atm-m³/mol | Experimental nih.gov |
| 1,2,3-Trichlorobenzene | Henry's Law Constant | 1.25 x 10⁻³ atm-m³/mol | Experimental nih.gov |
SAR for Catalytic Activity or Material Properties
Structure-Activity Relationship (SAR) studies aim to connect the structural features of a molecule to its activity or properties. epa.gov For this compound, SAR can be explored for potential catalytic applications and material properties by examining related classes of compounds.
Catalytic Activity: Benzidine (B372746) derivatives and other aromatic amines can serve as ligands in transition metal catalysis. The electronic and steric properties of the ligand, which are influenced by the number and position of substituents like chlorine atoms, play a crucial role in the catalytic cycle. For instance, in the context of polychlorinated biphenyls (PCBs), the chlorine substitution pattern significantly affects their reactivity, including their susceptibility to catalytic dechlorination. rsc.orgrsc.org It can be inferred that the specific arrangement of chlorine atoms and amino groups in this compound would influence its coordination to a metal center and, consequently, the activity and selectivity of a potential catalyst.
Material Properties: The structure of a molecule dictates its material properties. umass.eduubc.ca For aromatic compounds, properties such as electronic conductivity, optical absorption, and thermal stability are of interest. nih.gov The introduction of chlorine atoms into the biphenyl (B1667301) structure of benzidine alters its electronic properties, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes can affect the material's charge transport capabilities and its potential use in organic electronics. The specific substitution pattern of this compound, with its asymmetrical chlorination, would likely result in unique electronic and packing properties in the solid state compared to more symmetrical isomers.
Predictive Modeling of this compound Environmental Fate and Transport
Predictive models are essential for understanding how this compound moves through and persists in the environment. These models simulate its transport and deposition in the atmosphere, as well as its movement in groundwater and surface water.
Atmospheric Transport and Deposition Modeling
As a semi-volatile organic compound (SVOC), this compound has the potential for long-range atmospheric transport. Atmospheric transport models, such as global and regional chemistry transport models, can simulate the movement of such compounds. nih.gov These models incorporate factors like emission sources, advection, dispersion, and deposition processes. For SVOCs, partitioning between the gas phase and atmospheric particles is a critical factor, which is influenced by the compound's vapor pressure and the ambient temperature. The "grasshopper effect," where a compound undergoes cycles of volatilization and deposition, can lead to its accumulation in colder regions. springernature.com Modeling studies on other persistent organic pollutants have shown that transport to remote areas like the Arctic can occur primarily in the mid-troposphere. researchgate.net
Groundwater and Surface Water Contaminant Transport
In Silico Exploration of Novel this compound Derivatives for Specific Chemical Applications
Computational methods can be employed to explore the potential of novel derivatives of this compound for various chemical applications, particularly in catalysis.
Virtual Screening for Catalytic Reagents
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological or chemical activity. acs.org In the context of catalysis, virtual screening can be used to identify derivatives of this compound that could serve as effective ligands for transition metal catalysts. researchgate.netchemrxiv.org This process typically involves:
Defining a Scaffold: The this compound molecule would serve as the core structure.
Generating a Virtual Library: A large number of virtual derivatives would be created by adding various functional groups at different positions on the scaffold.
Predicting Properties: The electronic and steric properties of each derivative would be calculated using computational chemistry methods.
Docking and Scoring: The virtual ligands would be docked into the active site of a target metal catalyst, and their binding affinity and potential catalytic performance would be scored based on various criteria. springernature.com
This in silico approach allows for the rapid and cost-effective screening of a vast chemical space to prioritize a smaller number of promising candidates for synthesis and experimental testing. springernature.comresearchgate.net The goal would be to identify derivatives with optimized electronic and steric properties that could lead to catalysts with enhanced activity, selectivity, or stability for specific chemical transformations.
Design of Functional Materials Precursors
Computational chemistry and theoretical modeling are indispensable tools for the rational design of novel functional materials. By predicting the physicochemical properties of precursor molecules, researchers can screen potential candidates and guide synthetic efforts toward materials with desired characteristics, such as specific electronic, optical, or thermal properties. In the context of this compound, while specific research into its use as a functional material precursor is not extensively documented in publicly available literature, a theoretical framework based on established computational methodologies can be applied to predict its potential and guide the design of derivative materials.
The design process for functional materials originating from a precursor like this compound would computationally revolve around understanding its intrinsic molecular properties and then predicting how these properties translate into the bulk characteristics of a polymer or other material. Key to this is the use of quantum chemical methods, most prominently Density Functional Theory (DFT), to elucidate the electronic structure of the molecule. niscpr.res.inaijr.org DFT calculations can provide valuable insights into the geometry, electronic distribution, and reactivity of this compound.
Molecular Geometry and Electronic Structure
The first step in the computational analysis is the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of the atoms, providing foundational data on bond lengths, bond angles, and dihedral angles. These structural parameters are crucial as they influence the packing and morphology of any resulting material.
Following optimization, the electronic properties are investigated. A primary focus is on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter, as it provides a theoretical estimate of the material's electronic conductivity and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower excitation energy, which can be desirable for applications in organic electronics.
Another important aspect is the Molecular Electrostatic Potential (MEP), which maps the electron density onto the molecular surface. niscpr.res.in The MEP can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions and intermolecular interactions. For this compound, the amino groups would be expected to be nucleophilic sites, while the chlorinated aromatic rings would possess electrophilic character.
Predicting Polymer Properties
To assess the potential of this compound as a precursor for functional polymers, computational models can be extended to simulate oligomers and polymer chains. By calculating the electronic properties of dimers, trimers, and larger oligomers, it is possible to extrapolate the properties of the bulk polymer. For instance, the evolution of the HOMO-LUMO gap with increasing chain length can indicate the potential band gap of the final material.
Theoretical calculations can also predict other properties relevant to functional materials. For example, the reorganization energy, which is the energy required for a molecule to change its geometry upon gaining or losing an electron, is a key factor in determining charge mobility in organic semiconductors. A low reorganization energy is desirable for efficient charge transport. While specific data for this compound is not available, these are the types of parameters that would be calculated to evaluate its suitability.
The table below illustrates the type of data that would be generated from DFT calculations for this compound to assess its potential as a functional material precursor. The values presented are hypothetical and serve to demonstrate the parameters of interest in such a computational study.
| Property | Hypothetical Calculated Value | Significance for Functional Materials |
| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Influences electronic conductivity and optical absorption properties. |
| Dipole Moment | 2.5 D | Affects intermolecular interactions, solubility, and self-assembly. |
| Reorganization Energy (Hole) | 0.25 eV | A lower value suggests better hole transport mobility. |
| Reorganization Energy (Electron) | 0.30 eV | A lower value suggests better electron transport mobility. |
Guiding Chemical Modifications
Computational modeling is also instrumental in guiding the chemical modification of the precursor to tune the properties of the resulting material. For this compound, theoretical studies could explore the effects of substituting the chlorine atoms or modifying the amino groups with different functional moieties. For example, introducing electron-donating or electron-withdrawing groups at various positions on the biphenyl backbone would alter the HOMO and LUMO energy levels, thereby tuning the electronic and optical properties of the molecule. This in-silico screening allows for the identification of promising derivatives for synthesis, saving significant time and resources.
Applications of 3,3 ,5 Trichlorobenzidine in Advanced Materials Science and Chemical Research
Utilization of 3,3',5-Trichlorobenzidine in Polymer Synthesis and Material Functionalization
Synthesis of Polymeric Ligands and Coordination Polymers
The synthesis of coordination polymers often involves the use of organic ligands to bridge metal centers, creating one-, two-, or three-dimensional structures. Benzidine-type molecules, with their two primary amine groups, can serve as effective ligands. In principle, this compound could be utilized in a similar fashion. The amine groups could coordinate with various metal ions, and the specific substitution pattern of the chlorine atoms might influence the resulting polymer's geometry and properties. However, there are no specific, documented instances of this compound being used to synthesize polymeric ligands or coordination polymers in the reviewed literature. Research on coordination polymers has explored a variety of other aromatic ligands. rsc.orgmdpi.com
Incorporation into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. Their synthesis typically involves the reaction of multitopic organic building blocks. Given its diamine structure, this compound could theoretically be a candidate as a building block for COF synthesis, likely in condensation reactions with aldehydes or other suitable linkers. The chlorine substituents would be expected to modify the electronic properties and steric interactions within the framework, potentially influencing its porosity, stability, and catalytic activity. Despite this potential, a review of the current scientific literature does not provide any specific examples of this compound being incorporated into COFs. The field has largely focused on other aromatic amines and aldehydes for the construction of these materials. nih.govresearchgate.net
Development of this compound-based Probes for Environmental Monitoring (excluding human exposure)
While there is a broad interest in developing chemical sensors for environmental monitoring, specific research on probes derived from this compound is not found in the available literature. The following subsections discuss the potential for such applications based on the general principles of chemosensor design.
Chemosensors for Specific Environmental Contaminants
The development of chemosensors often relies on the design of molecules that exhibit a detectable change in properties (e.g., color or fluorescence) upon binding to a specific analyte. The structure of this compound could potentially be modified to create such a sensor. For instance, the amine groups could be functionalized to introduce a recognition site for a particular environmental contaminant. The chlorinated aromatic rings could also play a role in the electronic properties of the sensor molecule. However, at present, there are no published studies detailing the synthesis or application of this compound-based chemosensors for environmental monitoring.
Role of this compound in Electrocatalysis and Sensor Development (non-biomedical)
The application of this compound in the fields of electrocatalysis and non-biomedical sensor development is not documented in the current scientific literature. While benzidine (B372746) and its derivatives can exhibit electrochemical activity, there is no specific research demonstrating the use of the 3,3',5-trichloro substituted version as an electrocatalyst or in the fabrication of non-biomedical sensors. The focus of electrocatalysis and sensor research is on a wide array of other materials, including metal oxides, carbon-based nanomaterials, and other organic polymers.
Based on a thorough review of available scientific literature, there is limited to no specific information available regarding the application of this compound in the advanced materials science and chemical research areas outlined in the provided structure. Research in these fields often focuses on other related benzidine derivatives or compounds with similar structural motifs.
Consequently, it is not possible to generate a scientifically accurate and detailed article on this compound that strictly adheres to the requested sub-sections:
Application as a Research Reagent in Specialized Organic Transformations:Its application as a specialized reagent is not described.
Coupling Agent in Fine Chemical Synthesis:There is no evidence of its use as a coupling agent in fine chemical synthesis.
To provide an accurate and factual article, verifiable research data is essential. Without such data for this compound, generating content for the requested outline would lead to speculation and inaccuracies.
Precursor for Advanced Heterocyclic Compounds
The general reactivity of benzidines, featuring two primary amine groups, allows for their potential application in condensation reactions with various electrophiles to form heterocyclic rings. For instance, reactions with dicarbonyl compounds can lead to the formation of diazepine (B8756704) or other nitrogen-containing ring systems. Similarly, reactions with phosgene (B1210022) or its equivalents could theoretically produce cyclic ureas.
However, the specific substitution pattern of this compound, with chlorine atoms at positions that can influence the nucleophilicity and steric accessibility of the amine groups, would likely impact its reactivity in such cyclization reactions. The electronic effects of the chlorine substituents would render the amino groups less nucleophilic compared to unsubstituted benzidine, potentially requiring harsher reaction conditions.
Despite the theoretical potential for this compound to serve as a building block for heterocyclic structures, the absence of concrete examples in published research prevents a detailed discussion of its applications in this area. Further investigation would be required to explore and characterize the synthesis of heterocyclic compounds derived from this specific chlorinated benzidine.
Future Research Directions and Unexplored Avenues for 3,3 ,5 Trichlorobenzidine Studies
Integration of Artificial Intelligence and Machine Learning in 3,3',5-Trichlorobenzidine Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex chemical compounds like this compound. nih.gov By leveraging computational power to analyze vast datasets, AI can accelerate discovery and optimization in both the synthesis and degradation of TCB. nih.govnih.gov
The synthesis of asymmetrically substituted chlorinated benzidines, including this compound, can be a complex process with multiple potential side products. oup.com Traditional synthetic chemistry relies on empirical experimentation, which can be time-consuming and resource-intensive. Machine learning models offer a powerful alternative by predicting reaction outcomes with high accuracy.
| Input Parameters (Features) | Output Predictions | Potential AI/ML Model | Benefit |
|---|---|---|---|
| Starting Materials (e.g., 2,6-dichloronitrosobenzene, 2-chloroaniline), Catalyst Type & Concentration, Solvent, Temperature, Reaction Time | Yield of this compound (%), Purity (%), Isomer Distribution (%) | Gradient Boosting, Neural Network, Reinforcement Learning | Accelerates optimization of reaction conditions, reduces experimental costs, and minimizes waste. worldpharmanews.com |
A significant challenge in TCB research is finding effective materials for its capture or catalytic degradation. AI and ML can dramatically accelerate the discovery of novel materials, such as catalysts or adsorbents, tailored for TCB remediation. frontiersin.org By analyzing databases of known materials and their properties, generative models can propose new materials with desired characteristics, such as high affinity for chlorinated aromatic compounds or high catalytic activity for their degradation. youtube.comfrontiersin.org
For example, an AI model could be trained on the properties of various zeolites, metal-organic frameworks (MOFs), or nanoparticles and their effectiveness in degrading related pollutants like polychlorinated biphenyls (PCBs). The model could then generate novel material structures predicted to have superior performance for the specific stereochemistry of this compound. This data-driven approach shifts the paradigm from trial-and-error discovery to targeted design.
Novel Sustainable Pathways for this compound Degradation and Remediation
Developing environmentally friendly and efficient methods for the degradation of persistent organic pollutants like TCB is a critical research goal. Future work will focus on harnessing natural and advanced engineered systems to achieve complete mineralization, avoiding the formation of toxic intermediates. nih.gov
Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to break down recalcitrant organic pollutants. mdpi.com These processes are promising for the complete mineralization of this compound into less harmful substances like CO2, water, and inorganic chloride ions. mdpi.com Unlike some degradation methods that may produce persistent intermediates, AOPs have the potential to destroy the aromatic rings and cleave the carbon-chlorine bonds effectively.
Future research should focus on optimizing various AOPs for TCB degradation, including UV/H2O2, O3/H2O2, and Fenton/photo-Fenton processes. mdpi.com Studies could investigate the degradation kinetics, identify intermediate products, and assess the influence of water matrix parameters (e.g., pH, natural organic matter) on process efficiency. A key area of exploration is the use of heterogeneous catalysts to enhance AOPs, which can improve efficiency and simplify post-treatment processes.
| AOP Method | Mechanism | Potential Advantages for TCB | Research Focus |
|---|---|---|---|
| UV/H₂O₂ | Photolysis of hydrogen peroxide to generate •OH radicals. | No sludge production; effective for clear water. | Optimizing UV wavelength and H₂O₂ dosage. |
| Ozonation (O₃) | Direct oxidation by ozone and decomposition to •OH radicals. | Strong oxidizing power. | Investigating pH effects and by-product formation. |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Fenton's reagent combined with UV light to accelerate •OH generation. | High reaction rates; can operate under visible light. mdpi.com | Development of heterogeneous catalysts to replace soluble iron. |
Bioremediation approaches that use living organisms offer a cost-effective and environmentally sound alternative to traditional physicochemical treatments. researchgate.net Phytoremediation (using plants) and mycoremediation (using fungi) are particularly promising for contaminants like TCB, which are structurally similar to other chlorinated aromatic compounds successfully treated by these methods. researchgate.netnih.gov
Phytoremediation: Plants can help remediate contaminated soil and water through several mechanisms, including uptake and metabolism of pollutants, and stimulation of microbial degradation in the root zone (rhizosphere). nih.gov Future research should screen various plant species, particularly those known to be effective against PCBs and other chlorinated compounds, for their ability to tolerate and degrade TCB. researchgate.net
Mycoremediation: White-rot fungi, such as Pleurotus ostreatus (oyster mushroom), have demonstrated remarkable capabilities in degrading a wide range of persistent pollutants, including PCBs. conicet.gov.armdpi.com These fungi secrete powerful, non-specific extracellular enzymes (e.g., laccases, peroxidases) that can break down complex aromatic structures. conicet.gov.ar Studies have shown that Pleurotus ostreatus can achieve over 98% degradation of PCBs in various media. researchgate.netresearchgate.net A significant avenue for future research is to test the efficacy of these and other fungal strains in the complete mineralization of this compound. societyforscience.org
| Strategy | Organism Type | Example Species (from related compound studies) | Mechanism of Action | Unexplored Avenue for TCB |
|---|---|---|---|---|
| Phytoremediation | Plants | Grasses, Legumes, Poplar Trees | Rhizodegradation, Phytoextraction, Phytodegradation. nih.gov | Screening TCB-hyperaccumulating plants and associated rhizospheric microbial communities. |
| Mycoremediation | Fungi | Pleurotus ostreatus, Phanerochaete chrysosporium | Secretion of non-specific extracellular ligninolytic enzymes. conicet.gov.armdpi.com | Evaluating degradation efficiency of TCB by white-rot fungi and identifying metabolic pathways. |
Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Transformations
Understanding the transformation and degradation pathways of TCB requires robust analytical methods. Current approaches often rely on collecting samples for laboratory analysis using techniques like HPLC, which is sensitive but does not provide real-time data. nih.gov This offline monitoring can hinder the rapid optimization of remediation processes. doe.gov
Future research should focus on developing and applying advanced spectroscopic techniques for the in situ, real-time monitoring of TCB concentrations and the emergence of its transformation products. Techniques such as fiber-optic sensors, Raman spectroscopy, and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy could provide continuous data from within a reactor or a contaminated site. science.gov This would allow for dynamic adjustments to remediation conditions (e.g., oxidant dosage in AOPs, nutrient levels in bioremediation) to maximize efficiency and ensure complete degradation. ccsknowledge.com The development of optical probes with fluorescent indicators that react specifically with chlorinated aromatic compounds represents another innovative frontier for real-time sensing. science.gov
Time-Resolved Spectroscopy
Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes of chemical compounds. wikipedia.orgvu.lt This technique allows for the study of transient species and reaction intermediates by monitoring spectral changes over extremely short timescales, from femtoseconds to milliseconds. fiveable.me For this compound, time-resolved spectroscopic studies could provide invaluable insights into its photochemical and degradation pathways.
By employing techniques such as femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA), researchers can directly observe the excited states and short-lived intermediates formed upon photoexcitation of this compound. ntu.edu.sg This would elucidate the primary photochemical processes, including intersystem crossing, internal conversion, and potential photodissociation pathways. Understanding these fundamental mechanisms is crucial for predicting the environmental persistence of this compound and the formation of potentially more toxic degradation products.
Furthermore, time-resolved infrared (TRIR) spectroscopy can offer structural information on the transient species involved in the degradation of this compound. wikipedia.org This technique can track changes in vibrational modes, providing a more detailed picture of the chemical transformations occurring.
Operando Spectroscopy in Environmental Simulation Systems
Operando spectroscopy involves the simultaneous characterization of a material or chemical species while it is undergoing a reaction, providing a direct link between its structure and reactivity. wikipedia.orgresearchgate.net Applying operando spectroscopic techniques within environmentally simulated systems would represent a significant leap forward in understanding the real-world transformation of this compound.
By coupling spectroscopic methods like Raman or UV-Vis spectroscopy with controlled environmental chambers that simulate conditions such as sunlight, humidity, and the presence of atmospheric oxidants, researchers can monitor the degradation of this compound in real-time. wikipedia.orgresearchgate.net This approach can help identify the key environmental factors that influence its degradation rate and mechanism. For instance, operando surface-enhanced Raman scattering (SERS) could be employed to study the photocatalytic degradation of this compound on mineral surfaces, providing insights into the reaction intermediates and pathways at the solid-gas or solid-liquid interface. researchgate.net
Exploration of this compound in Bio-inspired Material Science (non-clinical)
The unique molecular structure of benzidine (B372746) derivatives, including this compound, offers potential for their application in the development of novel bio-inspired materials.
Self-Assembly of Benzidine Derivatives
The planar and rigid structure of the benzidine core, combined with the potential for intermolecular interactions, makes its derivatives interesting candidates for supramolecular self-assembly. Research on other halogenated aromatic compounds has demonstrated their ability to form well-ordered two-dimensional nanostructures through halogen bonding and other non-covalent interactions.
Future studies could explore the self-assembly of this compound and its derivatives on various surfaces. By controlling experimental conditions such as solvent and concentration, it may be possible to direct the formation of specific supramolecular architectures, such as porous networks or linear arrays. These self-assembled structures could have potential applications in areas such as molecular electronics or as templates for the growth of other nanomaterials.
Biomimetic Catalytic Systems
Biomimetic catalysis seeks to develop synthetic catalysts that mimic the high efficiency and selectivity of natural enzymes. The degradation of persistent aromatic pollutants, such as polycyclic aromatic hydrocarbons, by microbial enzymes has been a subject of intense research. researchgate.netmdpi.comnih.govnih.gov This knowledge can be harnessed to design biomimetic systems for the transformation of this compound.
Future research could focus on the development of synthetic catalysts, such as metalloporphyrin complexes, that mimic the active sites of enzymes like cytochrome P450, which are known to be involved in the oxidation of aromatic compounds. These biomimetic catalysts could be employed for the targeted degradation of this compound into less harmful substances under mild conditions. Investigating the catalytic mechanism and optimizing the catalyst structure could lead to efficient and environmentally friendly remediation technologies.
Interdisciplinary Approaches in Unraveling Complex Interactions of this compound in Environmental Systems
The environmental fate and transport of this compound are governed by a complex interplay of chemical, biological, and geological processes. A holistic understanding of its behavior requires interdisciplinary approaches that integrate these different aspects.
Coupling of Chemical, Biological, and Geological Models
To accurately predict the environmental distribution and persistence of this compound, it is essential to develop comprehensive models that couple its chemical transformation and transport with biological and geological processes. nih.govresearchgate.net Multimedia environmental fate models can be enhanced by incorporating detailed descriptions of its degradation pathways in different environmental compartments, its interactions with soil and sediment, and its potential for bioaccumulation in ecosystems.
Ecosystem-Level Impact Assessments (excluding direct human effects)
A significant and critical knowledge gap exists regarding the ecosystem-level impacts of this compound. To date, scientific inquiry has focused more extensively on related compounds, such as 3,3'-Dichlorobenzidine (B165656) and various polychlorinated biphenyls (PCBs), leaving the specific ecotoxicological profile and environmental fate of the trichloro- isomer largely undocumented. The following sections outline essential future research directions required to build a comprehensive understanding of how this compound may affect ecosystems. The discussion is based on logical inferences drawn from the behavior of structurally similar chlorinated aromatic compounds.
Unexplored Avenues in Environmental Fate and Transport
The environmental behavior of this compound is currently uncharacterized. Like other polychlorinated compounds, it is expected to exhibit low water solubility and a tendency to partition into soil and sediments. nih.gov However, specific data is needed. Future research should prioritize:
Sorption Dynamics: Quantifying the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and sediment-water partitioning coefficient (Kd) is fundamental to predicting the mobility of this compound in terrestrial and aquatic environments. Understanding its binding affinity will clarify whether it remains sequestered in sediment beds or has the potential for transport.
Degradation Pathways: The persistence of the compound is a primary concern. Studies are needed to investigate its susceptibility to abiotic and biotic degradation. This includes photolysis in sunlit surface waters, which is a known degradation pathway for 3,3'-Dichlorobenzidine, and microbial degradation under both aerobic and anaerobic conditions in soil and sediment. canada.caepa.gov Identifying the resulting metabolites is crucial, as they may exhibit their own distinct toxicity.
Atmospheric Transport: The potential for volatilization and long-range atmospheric transport, a known characteristic of some PCBs, has not been explored for this compound. nih.gov This represents a major gap in understanding its potential to contaminate remote ecosystems.
Bioaccumulation and Trophic Transfer Potential
A primary concern for persistent organic pollutants is their ability to accumulate in living organisms and magnify up the food chain. nih.govnih.gov For related compounds like 3,3'-Dichlorobenzidine, studies have shown a moderate potential for bioconcentration in aquatic life. cdc.gov For example, bioconcentration factors (BCFs) for 3,3'-Dichlorobenzidine have been reported to be approximately 500 in bluegill sunfish and 940 in green algae. canada.ca This strongly suggests that this compound warrants thorough investigation.
Key research avenues include:
Bioconcentration Studies: Standardized laboratory tests, such as those following OECD Test Guideline 305, are needed to determine the BCF in representative aquatic species like fish, invertebrates, and algae. nih.gov
Bioaccumulation and Biomagnification Field Studies: Research must extend beyond the lab to assess bioaccumulation in natural populations. This involves measuring concentrations in organisms from different trophic levels within a contaminated or potentially contaminated ecosystem to determine if biomagnification is occurring.
Metabolism in Biota: Understanding the extent to which organisms can metabolize and excrete this compound is vital for interpreting bioaccumulation data.
The following table outlines a proposed framework for the types of ecotoxicological studies that are critically needed.
| Trophic Level | Example Organism | Key Toxicological Endpoints to Investigate | Rationale |
|---|---|---|---|
| Producer | Green Algae (e.g., Chlorella fusca) | - Growth Inhibition (EC50)
| Assess impact on the base of the aquatic food web. Related dichlorobenzidine (B72168) shows accumulation in algae. canada.ca |
| Primary Consumer | Water Flea (e.g., Daphnia magna) | - Acute Immobilisation (LC50)
| Evaluates effects on a critical link between primary producers and higher trophic levels. |
| Secondary Consumer | Bluegill Sunfish (e.g., Lepomis macrochirus) | - Acute Toxicity (96-hr LC50)
| Represents potential for accumulation in vertebrates and provides data analogous to previous studies on dichlorobenzidine. canada.cacdc.gov |
| Decomposer / Benthic Organism | Earthworm (e.g., Eisenia fetida) | - Acute Toxicity (LC50)
| Assesses impact on soil health and organisms in sediment, where the compound is likely to accumulate. |
Community and Ecosystem-Function-Level Impacts
Beyond effects on individual species, the most significant unexplored avenue is the potential for this compound to impact entire ecosystem structures and functions. This level of assessment is crucial for a holistic environmental risk profile. Future research should focus on:
Microbial Community Effects: Investigating how the compound affects the diversity and function of microbial communities in soil and sediment, which are essential for nutrient cycling and organic matter decomposition.
Mesocosm Studies: Utilizing controlled, multi-species environments (mesocosms) to simulate a simplified ecosystem. These studies can reveal indirect effects, such as changes in predator-prey dynamics or competition, that would not be apparent from single-species tests.
Impacts on Sensitive Life Stages: Assessing the toxicity to the early life stages of organisms (e.g., fish larvae, invertebrate juveniles), which are often more vulnerable to chemical stressors.
The table below outlines key research questions and the methodologies required to address the current data gaps in the environmental assessment of this compound.
| Key Research Question | Proposed Methodology | Expected Data Output |
|---|---|---|
| What is the compound's persistence in soil and sediment? | Aerobic and anaerobic biodegradation studies (e.g., OECD 307, 308). | Degradation half-life (DT50) in soil and sediment systems; identification of major metabolites. |
| How readily does it accumulate in aquatic organisms from water? | Bioconcentration fish test (e.g., OECD 305). | Steady-state Bioconcentration Factor (BCF). |
| Does the compound magnify through the food chain? | Field sampling of a multi-trophic level aquatic food web and tissue analysis. | Bioaccumulation Factors (BAF) and Trophic Magnification Factors (TMF). |
| What are the potential impacts on aquatic ecosystem structure? | Aquatic mesocosm study with exposure to environmentally relevant concentrations. | Data on population dynamics, species diversity, and key ecosystem functions (e.g., primary productivity). |
Q & A
Q. What are the critical safety protocols for handling 3,3',5-Trichlorobenzidine in laboratory settings?
Methodological Answer: To minimize exposure risks, adhere to strict personal protective equipment (PPE) guidelines: use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of dust or vapors. Avoid skin contact and ensure proper ventilation to reduce airborne concentrations. Store the compound in a tightly sealed container, away from light and moisture, at room temperature. Spills should be collected using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Regularly monitor workplace air quality using OSHA-recommended methods for halogenated aromatic amines .
Q. How can researchers assess the purity and stability of this compound during storage?
Methodological Answer: Purity can be determined via high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards. Stability testing should involve accelerated degradation studies under varying conditions (e.g., elevated temperature, humidity) followed by spectroscopic analysis (FTIR, NMR) to detect structural changes. Long-term storage stability requires periodic sampling and comparison to baseline chromatograms. Store the compound in amber glass vials under inert gas (e.g., nitrogen) to prevent oxidation, as suggested by SDS guidelines for structurally similar benzidine derivatives .
Advanced Research Questions
Q. What experimental models are suitable for evaluating the neurotoxic potential of this compound?
Methodological Answer: In vivo rodent models (e.g., Sprague-Dawley rats) are recommended for neurotoxicity assessment. Dose-response studies should include histopathological examination of brain tissues, focusing on neuronal degeneration in regions like the hippocampus. Behavioral assays (e.g., Morris water maze for cognitive deficits) and biomarker analysis (e.g., glial fibrillary acidic protein for neuroinflammation) can complement histological data. Comparative studies with 3,3'-dichlorobenzidine analogs, which showed neuronal degeneration in beagle dogs, may inform protocol design .
Q. How should researchers resolve contradictions between in vitro mutagenicity and in vivo carcinogenicity data for halogenated benzidine derivatives?
Methodological Answer: Discrepancies often arise from differences in metabolic activation. Address this by:
- Conducting Ames tests with liver S9 fractions to simulate metabolic conversion.
- Performing long-term rodent bioassays (e.g., 24-month exposure) with detailed tumor histopathology.
- Cross-referencing epidemiological data from occupational studies (e.g., bladder cancer incidence in workers exposed to dichlorobenzidine derivatives). For this compound, prioritize structural analogs like 3,3'-dichlorobenzidine, where carcinogenicity was absent in animal models but suspected in limited human studies .
Q. What methodologies are recommended for analyzing the environmental persistence of this compound in aquatic systems?
Methodological Answer: Use OECD Test Guideline 301 for ready biodegradability assessments. Monitor hydrolysis rates at varying pH levels (4–9) and UV stability via photolysis experiments. For sediment-water partitioning, employ shake-flask methods with C18 solid-phase extraction followed by LC-MS quantification. Ecotoxicity can be evaluated using Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Regulatory data from dichlorobenzidine analogs suggest low biodegradability, necessitating long-term monitoring for bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
